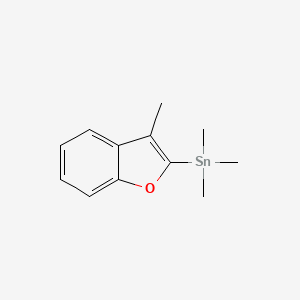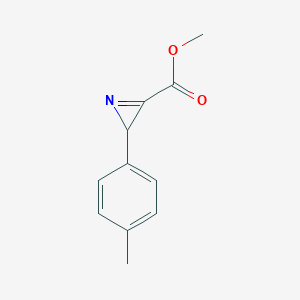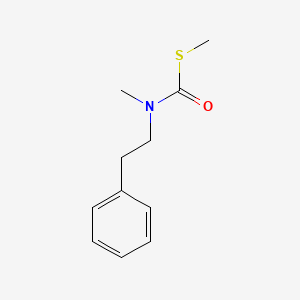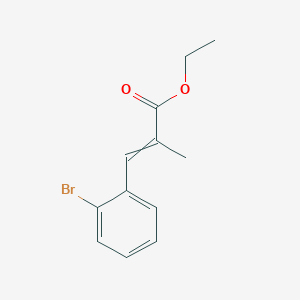![molecular formula C8H20OSi2 B14344794 Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane CAS No. 105517-99-5](/img/structure/B14344794.png)
Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane is an organosilicon compound that features a vinyl group attached to a silicon atom, which is further bonded to a methoxy group and two dimethylsilyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane typically involves the hydrosilylation reaction, where a vinylsilane reacts with a hydrosilane in the presence of a catalyst. Common catalysts for this reaction include platinum-based compounds such as Karstedt’s catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters precisely, ensuring the efficient production of the compound.
化学反応の分析
Types of Reactions
Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated products.
Reduction: The compound can be reduced to form saturated silanes.
Substitution: The methoxy group can be substituted with other nucleophiles, leading to a variety of functionalized silanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while substitution reactions can produce a wide range of functionalized silanes.
科学的研究の応用
Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound can be used to modify biomolecules, enhancing their stability and functionality.
Industry: The compound is used in the production of silicone-based materials, which are valued for their durability and flexibility.
作用機序
The mechanism by which Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane exerts its effects involves the interaction of the vinyl group with various molecular targets. The vinyl group can undergo polymerization or cross-linking reactions, leading to the formation of stable networks. The methoxy group can participate in hydrolysis reactions, forming silanols that further react to form siloxane bonds. These interactions contribute to the compound’s ability to modify surfaces and enhance material properties.
類似化合物との比較
Similar Compounds
- Vinyltrimethoxysilane
- Vinyltriethoxysilane
- Methacryloxypropyltrimethoxysilane
Uniqueness
Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane is unique due to the presence of both a vinyl group and a methoxy(dimethyl)silyl group. This combination allows for versatile reactivity, enabling the compound to participate in a wide range of chemical reactions. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various applications.
特性
CAS番号 |
105517-99-5 |
|---|---|
分子式 |
C8H20OSi2 |
分子量 |
188.41 g/mol |
IUPAC名 |
ethenyl-[[methoxy(dimethyl)silyl]methyl]-dimethylsilane |
InChI |
InChI=1S/C8H20OSi2/c1-7-10(3,4)8-11(5,6)9-2/h7H,1,8H2,2-6H3 |
InChIキー |
WGTFPUGVBSUQBK-UHFFFAOYSA-N |
正規SMILES |
CO[Si](C)(C)C[Si](C)(C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


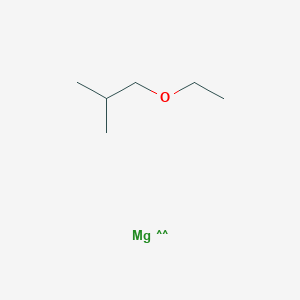
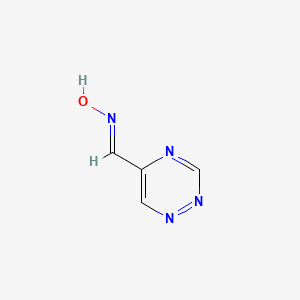
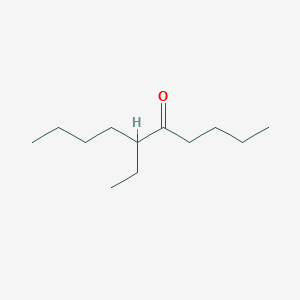
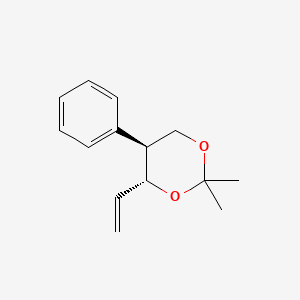
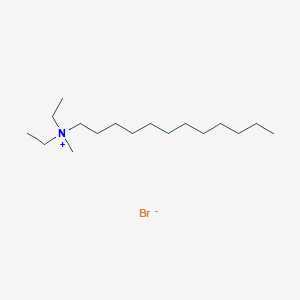
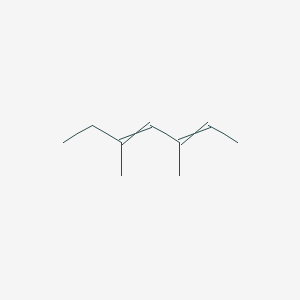
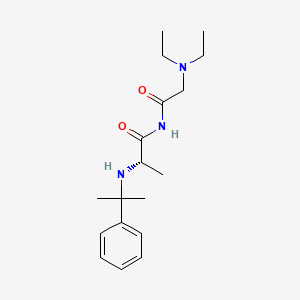
![2,5,6-Trimethyl-p-benzoquinone]](/img/structure/B14344768.png)
![6-ethoxy-3-ethyl-5-oxo-1-propyl-8H-pyrimido[5,4-b][1,4]thiazine-2,4,7-trione](/img/structure/B14344775.png)
